![molecular formula C17H24N2O2S B2893813 1-[3-(4-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine CAS No. 1607315-17-2](/img/structure/B2893813.png)
1-[3-(4-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine
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Overview
Description
“1-[3-(4-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it also contains a sulfonyl functional group attached to a methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as X-ray crystallography, NMR, IR, mass spectrometry, and UV-vis spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The piperazine ring might undergo reactions at the nitrogen atoms, and the sulfonyl group could potentially be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .Scientific Research Applications
Adenosine A2B Receptor Antagonists Synthesis : A study by (Luo Yan et al., 2006) developed adenosine A(2B) receptor antagonists using sulfonamide structures. They introduced a novel method for preparing sulfonamides, which yielded more potent compounds than the parent sulfonates at A(2B) receptors.
Corrosion Inhibition in Mild Steel : Research by (Sumathi et al., 2016) explored the use of a novel inhibitor, 1-[(4-methylphenyl)Sulfonyl]-4-pyridine-2-ylpiperazine (MSPP), to prevent corrosion of mild steel in HCl medium. They found that the inhibitor efficiency increases with concentration and forms a protective layer on the steel surface.
Antibody-Based Methods for Environmental and Food Analysis : In a review by (Fránek & Hruška, 2018), antibodies for various compounds, including sulfonamides, are utilized for environmental research and food safety analysis. They provide an overview of the progress in producing key immunoreagents for assays like ELISA.
HIV-1 Replication Inhibition : (Dueweke et al., 1993) described a bisheteroarylpiperazine compound, U-90152, that inhibits HIV-1 reverse transcriptase and effectively blocks HIV-1 replication.
Cytotoxic Activities Against Cancer Cell Lines : A study by (Gurdal et al., 2013) synthesized benzhydrylpiperazine derivatives, including sulfonamide derivatives, and evaluated their in vitro cytotoxic activities against cancer cell lines.
Cyclooxygenase-2 (COX-2) Inhibitors Synthesis : Research by (Penning et al., 1997) involved synthesizing a series of sulfonamide-containing compounds as potent COX-2 inhibitors, which led to the identification of celecoxib.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-(4-methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-3-9-18-11-13-19(14-12-18)10-4-15-22(20,21)17-7-5-16(2)6-8-17/h1,5-8H,4,9-15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBABYRLRYDPMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCN2CCN(CC2)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine |
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